n-((4-Bromothiophen-2-yl)methyl)-N-methylisonicotinamide
Description
Properties
Molecular Formula |
C12H11BrN2OS |
|---|---|
Molecular Weight |
311.20 g/mol |
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-N-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C12H11BrN2OS/c1-15(7-11-6-10(13)8-17-11)12(16)9-2-4-14-5-3-9/h2-6,8H,7H2,1H3 |
InChI Key |
KNFUFHFGDWUKIM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC(=CS1)Br)C(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Intermediate Synthesis: 4-Bromothiophene-2-carbaldehyde Derivatives
The synthesis begins with functionalization of the 4-bromothiophene scaffold. A critical intermediate, 1-(4-bromothiophen-2-yl)-N-methylmethanamine , is synthesized via reductive amination of 4-bromothiophene-2-carbaldehyde.
Procedure
- Reductive Amination :
- 4-Bromothiophene-2-carbaldehyde (5.27 mmol) reacts with methylamine (40 mmol) in ethanol/tetrahydrofuran (1:1) under nitrogen.
- Sodium cyanoborohydride (34 mmol) and acetic acid (1.9 mL) are added, yielding 1-(4-bromothiophen-2-yl)-N-methylmethanamine after 12 hours at room temperature.
- Yield : 86% after extraction with chloroform and basification with sodium bicarbonate.
Amide Coupling with Isonicotinic Acid
The intermediate amine is coupled with isonicotinic acid to form the target amide. Two activation strategies are prevalent:
Method A: Acid Chloride Intermediate
- Activation :
- Coupling :
Method B: Carbodiimide-Mediated Coupling
- Activation :
- Coupling :
Optimization and Side Reactions
Reductive Amination Challenges
Amide Coupling Efficiency
- Activation Method : EDC/HOBt coupling outperforms acid chloride in yield (80% vs. 72%) due to milder conditions.
- Solvent Effects : Dimethylformamide improves solubilization of intermediates compared to tetrahydrofuran.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparative Data Table
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Reductive Amination | NaBH3CN, MeNH2, EtOH/THF, rt, 12 h | 86 | 95 |
| Acid Chloride Coupling | SOCl2, Et3N, THF, 0°C → rt, 6 h | 72 | 97 |
| EDC/HOBt Coupling | EDC·HCl, HOBt, DMF, rt, 12 h | 85 | 98 |
Chemical Reactions Analysis
Types of Reactions
n-((4-Bromothiophen-2-yl)methyl)-N-methylisonicotinamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones
Reduction: Reduction of the bromothiophene moiety
Substitution: Nucleophilic substitution reactions at the bromine site
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid
Reduction: Sodium borohydride, ethanol
Substitution: Sodium methoxide, methanol
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiophene derivatives
Substitution: Methoxy-substituted derivatives
Scientific Research Applications
n-((4-Bromothiophen-2-yl)methyl)-N-methylisonicotinamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for antimicrobial and anticancer agents.
Materials Science: Investigation of its electronic properties for use in organic semiconductors and photovoltaic devices.
Biological Studies: Exploration of its interactions with biological macromolecules for potential therapeutic applications.
Mechanism of Action
The mechanism of action of n-((4-Bromothiophen-2-yl)methyl)-N-methylisonicotinamide involves its interaction with specific molecular targets. The bromothiophene moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the isonicotinamide group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to other bromothiophene-containing amides, differing primarily in the acyl group and substituents. Below is a detailed comparison with two closely related derivatives:
Table 1: Structural and Molecular Comparison
Key Observations:
Acyl Group Variations: The target compound’s isonicotinamide group introduces a pyridine ring, which is more polar than the 2,3-dichlorobenzamide group in the compound from or the chloroacetamide in . The dichlorobenzamide derivative has higher lipophilicity due to its aromatic chlorine substituents, whereas the acetamide derivative is smaller and likely more soluble in aqueous environments.
Molecular Weight Trends :
- The dichlorobenzamide derivative has the highest molecular weight (379.10 g/mol) due to its two chlorine atoms and benzene ring. The target compound (311.22 g/mol) and the chloroacetamide derivative (283.61 g/mol) are lighter, reflecting simpler acyl groups.
Functional Group Implications :
- The bromine atom in all three compounds may facilitate halogen bonding, enhancing interactions with biological targets or materials.
- The pyridine ring in the target compound could improve water solubility compared to the dichlorobenzamide in , but its planar structure might reduce conformational flexibility relative to the acetamide in .
Discussion of Structural and Functional Differences
- Solubility : The pyridine ring in the target compound likely increases polarity compared to the dichlorobenzamide () but reduces it compared to the smaller acetamide ().
- Reactivity : The absence of chlorine substituents in the target compound may lower metabolic stability compared to and , where chlorine could slow oxidative degradation.
- Binding Interactions : The pyridine ring’s nitrogen may engage in hydrogen bonding or coordinate with metal ions, whereas the dichlorobenzamide in could enhance hydrophobic interactions.
Biological Activity
The compound n-((4-Bromothiophen-2-yl)methyl)-N-methylisonicotinamide is a novel derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a bromothiophene moiety linked to an isonicotinamide structure. The chemical formula can be represented as C12H12BrN3OS, indicating the presence of bromine, nitrogen, and sulfur atoms which may contribute to its biological properties.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. Specifically, studies on related compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess antibacterial activity. The mechanism typically involves the inhibition of bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial survival .
Anti-inflammatory Properties
Compounds featuring thiophene rings have been noted for their anti-inflammatory effects. In vitro studies indicate that this compound may inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are pivotal in the inflammatory response. This action could be beneficial in treating conditions characterized by chronic inflammation .
Neuroprotective Effects
The potential neuroprotective activity of this compound is particularly intriguing. Similar derivatives have been studied for their ability to modulate neuroinflammatory responses and protect neuronal cells from excitotoxicity. For instance, compounds in the same class have shown promise in reducing oxidative stress and enhancing neuronal survival in models of neurodegenerative diseases .
Study on Antimicrobial Efficacy
A comparative study was conducted to assess the antimicrobial efficacy of various bromothiophene derivatives, including this compound. The results demonstrated a notable reduction in bacterial growth against resistant strains, highlighting its potential as an effective antibacterial agent.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| Control (Standard Antibiotic) | E. coli | 20 |
Neuroprotective Mechanism Study
In a neuroprotective study using cultured neuronal cells exposed to excitotoxic agents, this compound was found to significantly reduce cell death and preserve cellular integrity. The compound's ability to modulate glutamate levels and inhibit apoptotic pathways was highlighted as a key mechanism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
